3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H21N5O2S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A compound structurally similar to 3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one was found to have significant antimicrobial activities. Studies like those conducted by Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) have synthesized various 1,2,4-triazoles and their derivatives, evaluating them for antimicrobial effects, which showed good or moderate activity in many cases (Bayrak et al., 2009).
Cancer Cell Inhibition
Šermukšnytė et al. (2022) researched 1,2,4-triazole-3-thiol derivatives and discovered their potential cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some synthesized compounds were identified as particularly active in 3D cell cultures and could serve as antimetastatic candidates (Šermukšnytė et al., 2022).
Synthesis of Derivatives
Mohamed (2021) and (2014) conducted studies on synthesizing various derivatives involving benzo[d]thiazol compounds, highlighting the process and structural confirmation of these compounds. This research contributes to understanding the synthetic pathways and chemical behavior of such compounds (Mohamed, 2021), (Mohamed, 2014).
Pharmacological Studies
Dave, Purohit, Akbari, and Joshi (2007) explored the pharmacological potential of thiazolidinones and Mannich bases of certain 4-amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazoles, indicating these compounds' antimicrobial and antitubercular activities (Dave et al., 2007).
Antioxidant Activities
Tay et al. (2022) synthesized pyridyl substituted thiazolyl triazole derivatives and assessed their antimicrobial and antioxidant activities. This study provides insights into the potential of these compounds in addressing oxidative stress-related health issues (Tay et al., 2022).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 .
properties
IUPAC Name |
3-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c28-20(25-12-6-7-13-25)15-30-21-24-23-19(27(21)16-8-2-1-3-9-16)14-26-17-10-4-5-11-18(17)31-22(26)29/h1-5,8-11H,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGXXAQIDVYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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